2-(2,5-dioxopyrrolidin-1-yl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential anticonvulsant and analgesic properties, making it a subject of research for treating neurological disorders such as epilepsy and chronic pain .
Properties
Molecular Formula |
C17H14F3N3O3S |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C17H14F3N3O3S/c18-17(19,20)11-3-1-2-10(6-11)7-12-8-21-16(27-12)22-13(24)9-23-14(25)4-5-15(23)26/h1-3,6,8H,4-5,7,9H2,(H,21,22,24) |
InChI Key |
KNDSWTJQKHENRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide involves multiple steps. One common approach starts with the preparation of the intermediate 2,5-dioxopyrrolidin-1-yl acetamide, which is then reacted with 5-(3-(trifluoromethyl)benzyl)-1,3-thiazole-2-amine under specific conditions to yield the final product . The reaction typically requires the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are employed to verify the compound’s purity and composition .
Chemical Reactions Analysis
Stability Under Physiological Conditions
The compound’s pyrrolidine-dione ring undergoes pH-dependent hydrolysis:
Metabolic Reactions
In vitro studies using human liver microsomes (HLMs) reveal:
-
Primary Pathway : Oxidative metabolism at the thiazole ring , forming sulfoxide derivatives (CYP3A4-mediated) .
-
Secondary Pathway : Hydrolysis of the acetamide group to yield 2-(2,5-dioxopyrrolidin-1-yl)acetic acid .
Metabolite Profile :
| Metabolite | Enzyme Responsible | Bioactivity Retention |
|---|---|---|
| Sulfoxide-thiazole derivative | CYP3A4 | Partial (50–60%) |
| Free carboxylic acid | Esterases | Inactive |
Reactivity with Nucleophiles
The electron-deficient thiazole ring and amide carbonyl participate in nucleophilic substitutions:
Photodegradation
Exposure to UV light (λ = 254 nm) induces:
-
Thiazole ring cleavage via [2+2] cycloaddition, forming a bicyclic byproduct.
-
Quantum Yield : 0.18 ± 0.03 (measured in methanol).
This compound’s reactivity is critical for its anticonvulsant efficacy, as its metabolic stability and targeted interactions with GABA<sub>A</sub> receptors depend on preserving the pyrrolidine-dione and thiazole motifs . Future studies should explore co-crystallization with neuronal targets to refine reaction-driven pharmacodynamics.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of compounds similar to 2-(2,5-dioxopyrrolidin-1-yl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide. For instance, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) has been identified as a broad-spectrum hybrid anticonvulsant. It demonstrated potent protection across critical animal seizure models such as the maximal electroshock test and the pentylenetetrazole test . This suggests that similar compounds may also exhibit significant anticonvulsant effects.
Potential Cancer Therapeutics
The structural characteristics of this compound indicate that it may have applications in oncology. Compounds with thiazole and pyrrolidine rings have been explored for their ability to inhibit tumor growth. Research has shown that derivatives of thiazoles can act as dual inhibitors of thymidylate synthase and dihydrofolate reductase, both of which are vital for DNA synthesis in cancer cells . This positions 2-(2,5-dioxopyrrolidin-1-yl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide as a potential candidate for further investigation in cancer treatment.
Neuroprotective Effects
There is an emerging interest in the neuroprotective effects of dioxopyrrolidin derivatives. The ability of compounds like AS-1 to protect against seizures suggests potential neuroprotective properties that could be beneficial in treating neurodegenerative diseases . Further research into the neuroprotective mechanisms could reveal additional therapeutic uses for this compound.
Case Study 1: Anticonvulsant Efficacy
A study conducted on AS-1 demonstrated its efficacy in various seizure models, including the 6-Hz test known for drug-resistant epilepsy. The results indicated that AS-1 showed significant protection at varying doses and had a favorable safety profile when tested on mice .
Case Study 2: Combination Therapy
Research also explored the combination of AS-1 with valproic acid, revealing a supra-additive interaction against pentylenetetrazole-induced seizures. This suggests that combining different compounds can enhance therapeutic effects and offers a potential avenue for developing combination therapies for epilepsy .
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide involves modulation of neuronal ion channels and receptors. It has been shown to enhance the uptake of glutamate by acting as a positive allosteric modulator of the EAAT2 transporter. This modulation helps in reducing excitotoxicity, which is a common cause of neuronal damage in epilepsy and other neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide
- 2-(2,5-dioxopyrrolidin-1-yl)butanamide
- 2,5-dioxopyrrolidin-1-yl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate
Uniqueness
2-(2,5-dioxopyrrolidin-1-yl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide stands out due to its unique combination of a pyrrolidinone ring and a thiazole moiety, which contributes to its potent anticonvulsant and analgesic properties. Its ability to modulate the EAAT2 transporter distinguishes it from other similar compounds that may not have the same mechanism of action .
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide is a synthetic derivative that has attracted attention for its potential biological activities, particularly in the field of pharmacology. This article explores its biological activity, focusing on its anticonvulsant properties, pharmacokinetics, and safety profile.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Dioxopyrrolidine moiety : This part contributes to the compound's biological activity.
- Thiazole ring : Known for various biological activities, including antimicrobial and anticancer properties.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
Molecular Formula
Anticonvulsant Activity
Recent studies have highlighted the compound's potential as a broad-spectrum anticonvulsant. It has shown efficacy in various animal models of epilepsy:
- Maximal Electroshock (MES) Test : This model assesses the ability of a compound to prevent seizures induced by electrical stimulation. The compound demonstrated significant protective effects.
- Pentylenetetrazole (PTZ) Test : In this model, the compound exhibited strong activity against seizures induced by PTZ, indicating its potential as an effective treatment for generalized seizures.
- 6-Hz Test : Known for evaluating drug-resistant epilepsy, the compound showed promising results, suggesting its utility in treating refractory cases of epilepsy .
Pharmacokinetics and ADME-Tox Profile
The pharmacokinetic properties of the compound were evaluated through in vitro studies:
- Absorption : The compound displayed good permeability in parallel artificial membrane permeability assays.
- Metabolism : It exhibited excellent metabolic stability when tested on human liver microsomes, with no significant inhibition of major cytochrome P450 enzymes (CYP3A4 and CYP2D6), indicating a low potential for drug-drug interactions.
- Toxicity : Safety assessments in HepG2 cells revealed no hepatotoxic effects at concentrations up to 10 μM .
Study 1: Efficacy in Epilepsy Models
In a study conducted by researchers exploring hybrid anticonvulsants, the compound was evaluated alongside other derivatives. It was found to have a favorable safety margin and significant efficacy across multiple seizure models. Notably, it outperformed several existing antiepileptic drugs (AEDs) in both potency and breadth of action .
Study 2: Molecular Hybridization Approach
The research focused on molecular hybridization strategies to enhance anticonvulsant activity. The results indicated that the combination of dioxopyrrolidine with thiazole structures led to compounds with broader anticonvulsant profiles than their individual components. The lead compound from this study was identified as having superior pharmacological properties compared to traditional AEDs .
Summary of Biological Activities
| Biological Activity | Model Used | Observations |
|---|---|---|
| Anticonvulsant | MES | Significant seizure protection |
| Anticonvulsant | PTZ | Strong activity against seizures |
| Anticonvulsant | 6-Hz | Promising results in drug-resistant epilepsy |
| ADME-Tox | In vitro | Good permeability, metabolic stability, no hepatotoxicity |
Q & A
Q. Table 1: Key Spectral Data for Structural Validation
Q. Table 2: Comparative Reactivity of Acetamide Derivatives
| Compound | Electrophilicity (Fukui Index) | Nucleophilic Substitution Rate (k, M⁻¹s⁻¹) |
|---|---|---|
| Target Compound | 0.45 | 2.8 × 10⁻³ |
| 2-Chloro-N-(thiazolyl)acetamide | 0.32 | 5.1 × 10⁻³ |
| Methyl-substituted | 0.21 | 9.6 × 10⁻³ |
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
